molecular formula C12H8F2O2 B6373380 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol CAS No. 1261997-87-8

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6373380
CAS No.: 1261997-87-8
M. Wt: 222.19 g/mol
InChI Key: JEVBDWRSGHXLLN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8F2O2 It is a derivative of phenol, characterized by the presence of two fluorine atoms and two hydroxyl groups on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol
  • 5-Fluoro-2-hydroxyacetophenone
  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Uniqueness

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and two hydroxyl groups on a biphenyl structure allows for unique interactions with biological targets and materials, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-8-2-4-11(15)9(6-8)7-1-3-12(16)10(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVBDWRSGHXLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684193
Record name 3',5-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-87-8
Record name 3',5-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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